2-Amino-1-(2,4-dimethylphenyl)ethanol
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Overview
Description
2-Amino-1-(2,4-dimethylphenyl)ethanol is an organic compound with the molecular formula C10H15NO It is a derivative of ethanolamine, featuring an amino group and a hydroxyl group attached to a phenyl ring substituted with two methyl groups at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2,4-dimethylphenyl)ethanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, 1-(2,4-dimethylphenyl)ethanone, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent like ethanol or tetrahydrofuran (THF). The reaction typically proceeds under mild conditions, yielding the desired amino alcohol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding nitro compound, 2,4-dimethyl-β-nitrostyrene, using a palladium or platinum catalyst under hydrogen gas. This method offers high efficiency and selectivity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(2,4-dimethylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amino group can be reduced to form the corresponding amine using reducing agents such as hydrogen gas in the presence of a metal catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), hydrogen gas with a metal catalyst
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Corresponding ketone or aldehyde
Reduction: Corresponding amine
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
2-Amino-1-(2,4-dimethylphenyl)ethanol has several scientific research applications:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-1-(2,4-dimethylphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The hydroxyl group can also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-phenylethanol: Lacks the methyl groups on the phenyl ring, resulting in different steric and electronic properties.
2-Amino-1-(4-methylphenyl)ethanol: Contains a single methyl group at the 4 position, affecting its reactivity and binding affinity.
2-Amino-1-(2,6-dimethylphenyl)ethanol: Has methyl groups at the 2 and 6 positions, leading to different steric hindrance and chemical behavior.
Uniqueness
2-Amino-1-(2,4-dimethylphenyl)ethanol is unique due to the specific positioning of the methyl groups on the phenyl ring, which influences its steric and electronic properties. This unique structure can affect its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-amino-1-(2,4-dimethylphenyl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-7-3-4-9(8(2)5-7)10(12)6-11/h3-5,10,12H,6,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYFBXUWYPZHTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(CN)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601260704 |
Source
|
Record name | α-(Aminomethyl)-2,4-dimethylbenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601260704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133562-37-5 |
Source
|
Record name | α-(Aminomethyl)-2,4-dimethylbenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133562-37-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-(Aminomethyl)-2,4-dimethylbenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601260704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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